molecular formula C29H21ClFN5O3S B12051714 4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide CAS No. 477732-71-1

4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12051714
CAS No.: 477732-71-1
M. Wt: 574.0 g/mol
InChI Key: RKGFEYVQDHTSQA-KCSSXMTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents such as chlorine and fluorine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the addition of various substituents. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring.

    Introduction of the Sulfonamide Group: This can be achieved by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Addition of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or fluorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It may be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
  • 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

4-Chloro-N-(4-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

477732-71-1

Molecular Formula

C29H21ClFN5O3S

Molecular Weight

574.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C29H21ClFN5O3S/c30-23-10-16-27(17-11-23)40(38,39)35-25-14-8-21(9-15-25)29(37)33-32-18-22-19-36(26-4-2-1-3-5-26)34-28(22)20-6-12-24(31)13-7-20/h1-19,35H,(H,33,37)/b32-18+

InChI Key

RKGFEYVQDHTSQA-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.